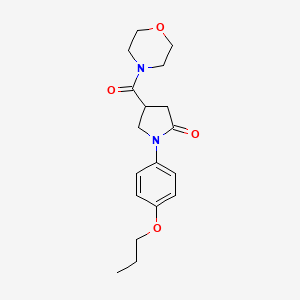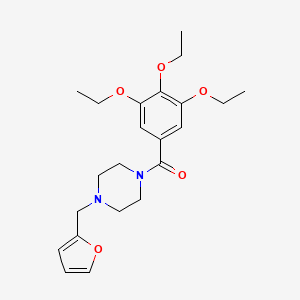
3,5-dichloro-N-(6-methyl-2-pyridinyl)benzamide
説明
3,5-dichloro-N-(6-methyl-2-pyridinyl)benzamide, commonly known as DMMPB, is a synthetic compound that belongs to the class of N-aryl benzamides. DMMPB has been widely used in scientific research due to its unique chemical properties, which make it an excellent candidate for various applications.
作用機序
The mechanism of action of DMMPB involves its ability to bind to specific sites on target proteins and enzymes, thereby inhibiting their activity. DMMPB has been shown to bind to the catalytic domain of PARP and prevent its activation, leading to DNA damage and cell death. Similarly, DMMPB has been shown to bind to the active site of sirtuins and inhibit their deacetylase activity, leading to changes in gene expression and metabolism.
Biochemical and Physiological Effects
DMMPB has been shown to have significant biochemical and physiological effects in various experimental systems. It has been shown to induce apoptosis in cancer cells, inhibit inflammation and oxidative stress, and improve glucose metabolism and insulin sensitivity. DMMPB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DMMPB has several advantages as a tool for scientific research. It is a highly specific inhibitor of target proteins and enzymes, which allows for precise investigation of their function. DMMPB is also relatively easy to synthesize and has good solubility in aqueous solutions. However, DMMPB does have some limitations. It can be toxic to cells at high concentrations, and its effects may be influenced by factors such as pH and temperature.
将来の方向性
There are several future directions for research on DMMPB. One area of interest is the development of more potent and selective inhibitors of target proteins and enzymes. Another area of interest is the investigation of the role of DMMPB in the regulation of gene expression and metabolism. Additionally, the potential therapeutic applications of DMMPB in cancer and neurodegenerative diseases warrant further investigation.
科学的研究の応用
DMMPB has been extensively used in scientific research as a tool for investigating the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, and sirtuins, which are involved in aging and metabolism. DMMPB has also been used to investigate the role of certain proteins in cancer and neurodegenerative diseases.
特性
IUPAC Name |
3,5-dichloro-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-12(16-8)17-13(18)9-5-10(14)7-11(15)6-9/h2-7H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUDTUYHTYKYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-(4-ethoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429640.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B4429650.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4429652.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B4429655.png)
![3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4429661.png)

![3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429691.png)
![5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4429700.png)


![1-(3-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429719.png)

